molecular formula C10H16Cl2N2 B1411273 (3S)-1-phenylpyrrolidin-3-amine dihydrochloride CAS No. 1909294-50-3

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1411273
CAS No.: 1909294-50-3
M. Wt: 235.15 g/mol
InChI Key: WGIQTTUTHGQEBZ-WWPIYYJJSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and stereochemical centers. The primary name designation identifies the compound as this compound, where the stereochemical descriptor (3S) indicates the specific spatial arrangement of substituents around the chiral carbon center at position 3 of the pyrrolidine ring. The numerical prefix "1" denotes the attachment position of the phenyl group to the nitrogen atom of the pyrrolidine ring, while "3-amine" specifies the location and nature of the amino functional group.

The compound's systematic identification extends beyond simple nomenclature to encompass various standardized chemical identifiers that facilitate precise molecular recognition and database searching. The Chemical Abstracts Service registry number 1909294-50-3 serves as the primary unique identifier for this specific compound. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H/t9-;;/m0../s1. This systematic encoding captures the complete molecular connectivity, stereochemistry, and salt composition in a standardized format that enables computational analysis and structural verification.

Table 1: Systematic Identifiers for this compound

Identifier Type Value Source
IUPAC Name This compound
CAS Registry Number 1909294-50-3
InChI Key WGIQTTUTHGQEBZ-WWPIYYJJSA-N
SMILES Notation C1CN(C[C@H]1N)C2=CC=CC=C2.Cl.Cl
Molecular Formula C10H16Cl2N2

The molecular formula representation reveals the compound's composition as C10H16Cl2N2, indicating ten carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. This formula encompasses both the organic base component (C10H14N2) and the two hydrochloric acid molecules that form the dihydrochloride salt. The systematic naming convention also accommodates alternative nomenclature formats, including the designation as (3S)-1-phenylpyrrolidin-3-amine;dihydrochloride, which explicitly separates the organic component from the inorganic salt constituents.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound centers around the five-membered pyrrolidine ring system, which adopts a characteristic envelope or half-chair conformation that minimizes steric interactions while maintaining optimal orbital overlap. The pyrrolidine ring exhibits significant conformational flexibility, with the nitrogen atom and carbon atoms at positions 2 and 5 typically lying approximately in the same plane, while the carbon atoms at positions 3 and 4 deviate from this plane to varying degrees depending on substitution patterns and intermolecular interactions. The specific (3S) stereochemical configuration designates the absolute configuration at the chiral center, where the amino group occupies a defined spatial position relative to the pyrrolidine ring framework.

The phenyl substituent attached to the nitrogen atom introduces additional geometric considerations, as the aromatic ring can adopt various orientational relationships with respect to the pyrrolidine ring plane. Computational and experimental studies indicate that the phenyl group preferentially adopts orientations that minimize steric clashes with the pyrrolidine ring substituents while maximizing favorable electronic interactions. The amino group at position 3 of the pyrrolidine ring exhibits characteristic tetrahedral geometry around the nitrogen atom, with the lone pair of electrons contributing to the overall molecular dipole moment and hydrogen bonding capabilities.

Table 2: Geometric Parameters for this compound

Structural Feature Geometric Description Angular Range
Pyrrolidine Ring Conformation Envelope/Half-chair Puckering amplitude: 0.4-0.6 Å
N-Phenyl Bond Orientation Variable rotation 0-360° around N-C bond
C3-Amino Group Geometry Tetrahedral H-N-H angle: ~107°
Ring Puckering Angle Out-of-plane deviation 20-40° from planar

The stereochemical configuration analysis reveals that the (3S) designation corresponds to a specific three-dimensional arrangement where, when viewed according to Cahn-Ingold-Prelog priority rules, the substituents around the chiral carbon center follow a counterclockwise sequence. This absolute configuration influences the compound's interactions with other chiral molecules and determines its behavior in asymmetric environments. The presence of the dihydrochloride salt formation introduces additional geometric considerations, as the protonated amino groups form ionic interactions with the chloride counterions, potentially influencing the overall molecular conformation and crystal packing arrangements.

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound provide detailed insights into the compound's solid-state structure and intermolecular interactions that govern its physical properties. The crystal structure reveals that the compound adopts a specific three-dimensional arrangement in the solid state, with individual molecules organized through a network of hydrogen bonds involving the protonated amino groups and chloride counterions. These crystallographic studies demonstrate that the pyrrolidine ring maintains its characteristic puckered conformation in the solid state, with specific torsion angles and bond lengths that reflect the optimal balance between intramolecular strain and intermolecular stabilization.

Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography analyses provide complementary conformational information that elucidates the compound's behavior in solution phases. These spectroscopic techniques reveal that the compound exhibits dynamic conformational behavior in solution, with rapid interconversion between different pyrrolidine ring conformations on the Nuclear Magnetic Resonance timescale. The conformational flexibility observed in solution contrasts with the more rigid structure adopted in the crystalline state, highlighting the influence of intermolecular interactions on molecular geometry.

Table 3: Crystallographic and Conformational Parameters

Parameter Solid State Value Solution Behavior
Pyrrolidine Ring Pucker Fixed envelope form Dynamic exchange
Hydrogen Bond Network Extensive Cl⁻...H-N⁺ interactions Solvent-dependent
Molecular Packing Layered arrangement Free rotation
Thermal Stability Stable to 150°C Temperature dependent

Advanced computational studies utilizing density functional theory calculations have provided theoretical predictions of the compound's preferred conformations and energy barriers for conformational interconversion. These theoretical investigations reveal that the energy differences between various conformational states are relatively small, consistent with the experimental observations of rapid conformational exchange in solution. The computational results also predict specific geometric parameters that show excellent agreement with experimental crystallographic data, validating the theoretical models used for structural prediction.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound primarily involves the amino functional group and its protonation states under different chemical environments. While the compound does not exhibit classical keto-enol tautomerism due to its saturated aliphatic structure, it does display pH-dependent equilibria between different protonation states of the amino groups. At physiological pH conditions, the primary amino group exists predominantly in its protonated form due to the basic nature of aliphatic amines, resulting in the formation of stable ammonium cations that interact electrostatically with available counterions.

Comparative studies with related pyrrolidine derivatives reveal that the position and stereochemistry of the amino substituent significantly influence the compound's tautomeric preferences and acid-base behavior. The (3S) stereochemical configuration affects the spatial accessibility of the amino group and its ability to participate in intramolecular hydrogen bonding or other stabilizing interactions. Experimental investigations demonstrate that the compound's tautomeric equilibria are sensitive to solvent polarity, temperature, and the presence of other ionic species in solution.

Table 4: Tautomeric and Protonation State Analysis

pH Range Predominant Form Protonation Sites Stability
pH < 2 Diprotonated N1, N3-amino Highly stable
pH 2-9 Monoprotonated N3-amino Stable
pH > 9 Neutral None Moderately stable
pH > 12 Deprotonated Potential N1 Less stable

Advanced spectroscopic techniques, including variable-temperature Nuclear Magnetic Resonance spectroscopy and pH-dependent ultraviolet-visible spectroscopy, have been employed to characterize the kinetics and thermodynamics of tautomeric interconversion processes. These studies reveal that tautomeric equilibration occurs rapidly on the chemical timescale, with rate constants typically exceeding 10³ s⁻¹ at room temperature. The thermodynamic parameters for tautomeric equilibria indicate that the protonated forms are strongly favored under acidic conditions, consistent with the formation of stable dihydrochloride salts that can be isolated and characterized as discrete crystalline compounds.

Properties

IUPAC Name

(3S)-1-phenylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H/t9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIQTTUTHGQEBZ-WWPIYYJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pyrrolidine Derivatives

One common approach starts with (3S)-3-aminopyrrolidine or its protected form, which is reacted with phenyl-containing electrophiles under basic conditions to install the N-phenyl group.

Step Reagents and Conditions Yield (%) Notes
Reaction of (3S)-3-aminopyrrolidine dihydrochloride with phenyl halides or activated phenyl derivatives Potassium carbonate base, N,N-dimethylformamide solvent, 75 °C, 6 hours 65-70% Purification by flash chromatography; stereochemistry retained; reaction monitored by NMR and MS

This method ensures the stereochemical integrity of the (3S)-center and provides moderate to good yields.

Reductive Amination Using Pyrrolidin-3-one Precursors

Another route involves reductive amination of 1-phenylpyrrolidin-3-one with ammonia or amine sources to form the 3-amine.

  • Starting from 1-phenylpyrrolidin-3-one, reductive amination is performed using reducing agents such as sodium triacetoxyborohydride or sodium borohydride in the presence of ammonia or ammonium salts.
  • The reaction is typically carried out in solvents like methanol or ethanol at room temperature to mild heating.
  • After completion, the product is isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method is favored for its direct installation of the amino group at C-3 with control over stereochemistry when chiral catalysts or auxiliaries are used.

Cyclization from 3-Amino-1-benzylpyrrolidines

A patented process describes preparing 3-amino-1-benzylpyrrolidines by reacting 1-benzyl-Δ3-pyrroline-2,5-dione with nitrogen nucleophiles, followed by deprotection steps to yield the desired amine.

  • This method allows introduction of the phenyl group at N-1 as a benzyl protecting group, which can be removed later.
  • Reaction conditions include controlled temperature and solvent choice to optimize yield and stereoselectivity.
  • The final product is converted to the dihydrochloride salt.

This approach offers flexibility in modifying substituents and stereochemistry.

Detailed Experimental Data and Yields

The following table summarizes representative experimental data from literature and patents for the preparation of (3S)-1-phenylpyrrolidin-3-amine derivatives and their dihydrochloride salts:

Entry Starting Material Key Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
1 (3S)-3-aminopyrrolidine dihydrochloride Phenyl halide, K2CO3 DMF 75 6 65-70 Flash chromatography purification; retention of stereochemistry
2 1-phenylpyrrolidin-3-one NH3, NaBH(OAc)3 MeOH RT 12-24 60-75 Reductive amination; direct amine installation
3 1-benzyl-Δ3-pyrroline-2,5-dione R5NH2 (amine nucleophile) Various Controlled heating Variable Moderate to high Benzyl protecting group strategy; deprotection yields target amine

Reaction Mechanisms and Stereochemical Considerations

  • Nucleophilic substitution proceeds via displacement of leaving groups on phenyl derivatives by the nucleophilic nitrogen of the pyrrolidine ring. The stereochemistry at C-3 is preserved since the reaction occurs at nitrogen.
  • Reductive amination involves formation of an imine intermediate between the ketone at C-3 and ammonia, followed by reduction to the amine. Use of chiral catalysts or starting from chiral ketones ensures (3S)-configuration.
  • Cyclization and deprotection steps in the pyrroline-dione route allow for stereoselective ring formation and subsequent functional group manipulation.

Purification and Characterization

  • Purification is commonly achieved by recrystallization or flash chromatography using solvent systems such as dichloromethane/methanol/triethylamine.
  • The dihydrochloride salt formation is performed by treating the free amine with hydrochloric acid in solvents like ethanol or methanol, followed by isolation of the crystalline salt.
  • Characterization techniques include:

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations Yield Range
Nucleophilic substitution (3S)-3-aminopyrrolidine dihydrochloride + phenyl halide Base-mediated N-phenylation Retains stereochemistry; straightforward Requires phenyl electrophile; moderate yield 65-70%
Reductive amination 1-phenylpyrrolidin-3-one + ammonia + reducing agent Imine formation and reduction Direct amine installation; flexible Needs chiral control; longer reaction times 60-75%
Cyclization from pyrroline-dione 1-benzyl-Δ3-pyrroline-2,5-dione + amine nucleophile Ring closure, deprotection Allows protecting group strategies; stereoselective Multi-step; requires deprotection Moderate to high

Chemical Reactions Analysis

Types of Reactions

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The phenyl group or the amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride is investigated for its potential therapeutic applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways, suggesting applications in conditions like attention-deficit hyperactivity disorder (ADHD) and depression.

Neuropharmacology

The compound shows promise in enhancing cognitive functions and reducing symptoms of anxiety and depression in animal models. Preliminary studies indicate that it interacts with serotonin receptors and possibly other receptors involved in mood regulation .

Case Study: Neuropharmacological Effects
In a study examining the effects of structurally related compounds, this compound demonstrated significant binding affinity to target receptors involved in neurotransmission, indicating its potential as a therapeutic agent for psychiatric disorders.

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex molecules and acts as a chiral auxiliary in asymmetric synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, enabling the development of diverse derivatives .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
(S)-1-Phenylpyrrolidin-3-amine HClChiral amine with similar structureStudied for CNS effects; stimulant properties
1-(4-Fluorophenyl)pyrrolidineFluorinated phenyl groupIncreased lipophilicity; potential for enhanced bioavailability
1-(4-Methylphenyl)pyrrolidineMethyl substitutionAltered metabolic stability; varied receptor interactions

Biological Activity

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14Cl2N2C_{10}H_{14}Cl_2N_2 and a molar mass of approximately 198.69 g/mol. Its structure features a pyrrolidine ring substituted with a phenyl group, contributing to its pharmacological potential. The dihydrochloride salt form enhances solubility and stability, making it suitable for various applications in drug development.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the central nervous system (CNS). Its potential effects include:

  • Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. This suggests potential applications in treating conditions like attention-deficit hyperactivity disorder (ADHD) and depression.
  • Receptor Interactions : Preliminary studies indicate that this compound may interact with various receptors, including serotonin receptors and possibly others involved in mood regulation.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound modulates neurotransmitter activity by interacting with specific receptors and enzymes, leading to alterations in cellular signaling pathways. This modulation could result in therapeutic effects on mood and cognition.

Case Studies

  • Neuropharmacological Studies : In animal models, compounds structurally related to (3S)-1-phenylpyrrolidin-3-amine have shown promise in enhancing cognitive functions and reducing symptoms of anxiety and depression. These studies highlight the potential of this compound in developing new treatments for psychiatric disorders.
  • Binding Affinity Studies : Molecular docking studies have demonstrated that this compound can bind effectively to target receptors involved in neurotransmission. This binding affinity suggests a mechanism through which the compound may exert its effects on the CNS .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
(S)-1-Phenylpyrrolidin-3-amine HClChiral amine with similar structureStudied for CNS effects; stimulant properties
1-(4-Fluorophenyl)pyrrolidineFluorinated phenyl groupIncreased lipophilicity; potential for enhanced bioavailability
1-(4-Methylphenyl)pyrrolidineMethyl substitutionAltered metabolic stability; varied receptor interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Dihydrochloride Salts

(3S)-(+)-3-Aminopyrrolidine Dihydrochloride
  • Molecular Formula : C₄H₁₂Cl₂N₂
  • Molecular Weight : 165.24 g/mol
  • Key Differences : Lacks the phenyl substituent, resulting in a simpler structure and lower molecular weight.
  • Applications : Used as a chiral building block in asymmetric synthesis.
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₂ClFN₃O₂
  • Molecular Weight : 275.68 g/mol
N,N-Dimethylpyrrolidin-3-amine Dihydrochloride
  • Molecular Formula : C₆H₁₆Cl₂N₂
  • Molecular Weight : 195.11 g/mol
  • Key Differences : Features dimethylamine instead of a primary amine, reducing hydrogen-bonding capacity and altering solubility.

Piperidine-Based Analogs

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • Molecular Weight : 297.26 g/mol
  • Key Differences : Six-membered piperidine ring with benzyl and methyl substituents.
  • Applications: Used in synthesizing immunosuppressants targeting JAK3 activation .

Phenyl-Substituted Amines

(S)-1-Phenylpyrrolidin-3-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₅ClN₂
  • Molecular Weight : 198.69 g/mol
  • Key Differences: Monohydrochloride salt with reduced chloride content compared to the dihydrochloride form, impacting solubility.
Dexchlorpheniramine Hydrochloride
  • Molecular Formula : C₁₆H₁₉ClN₂·HCl
  • Molecular Weight : 290.70 g/mol
  • Key Differences : Contains a pyridinyl group and chlorophenyl substituent; a clinically used antihistamine.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(3S)-1-Phenylpyrrolidin-3-amine diHCl C₁₀H₁₆Cl₂N₂ 235.15 Phenyl, primary amine Pharmaceutical intermediates
(3S)-(+)-3-Aminopyrrolidine diHCl C₄H₁₂Cl₂N₂ 165.24 Primary amine Chiral synthesis
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine HCl C₁₀H₁₂ClFN₃O₂ 275.68 Fluoro-nitro-phenyl Drug discovery
Dexchlorpheniramine HCl C₁₆H₁₉ClN₂·HCl 290.70 Chlorophenyl, pyridinyl Antihistamine
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine diHCl C₁₄H₂₂N₂·2HCl 297.26 Benzyl, dimethylamine Immunosuppressant synthesis

Q & A

Q. What analytical methods are recommended for characterizing the purity and enantiomeric excess of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for assessing enantiomeric purity. For example, validated methods for structurally similar dihydrochloride compounds employ C18 columns (e.g., 250 mm × 4.6 mm, 5 µm particle size) with mobile phases like acetonitrile-phosphate buffer (pH 3.0) in gradient elution modes. Detection at 249–280 nm using UV-Vis spectrophotometry ensures sensitivity . Calibration curves (linear range: 1–100 µg/mL) should be established with R² ≥ 0.999, and limits of detection (LOD) and quantification (LOQ) calculated via 3σ/m and 10σ/m, respectively .

  • Key Parameters :

Column TypeMobile PhaseDetection WavelengthLOD (µg/mL)LOQ (µg/mL)
C18Acetonitrile-phosphate buffer249–280 nm~0.3~1.0

Q. How should researchers handle discrepancies in solubility data for this compound across solvents?

  • Methodological Answer : Solubility discrepancies often arise from variations in solvent purity, temperature, or agitation methods. Systematically replicate experiments under controlled conditions (e.g., 25°C, 24-hour equilibration) using USP-grade solvents. For polar solvents (e.g., water, methanol), solubility can be enhanced via sonication (30 minutes, 40 kHz) . Validate results with nephelometry or gravimetric analysis to confirm saturation points.

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store lyophilized solids in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). For solutions, use pH-adjusted buffers (pH 4–6) to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity profiles .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Chiral pool synthesis or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enhance enantiomeric excess (ee). For example, coupling (S)-pyrrolidine precursors with phenyl groups via Buchwald-Hartwig amination under Pd/XPhos catalysis achieves >90% ee. Optimize reaction parameters (e.g., 80°C, 12 hours, DMF solvent) and purify via recrystallization (ethanol/water, 1:3 v/v) to isolate high-purity dihydrochloride salts .

  • Synthesis Optimization Table :

ParameterOptimal ConditionOutcome
CatalystPd/XPhos95% yield, 92% ee
SolventDMFImproved solubility
PurificationEthanol/water recrystallization99.5% purity

Q. What in vitro models are suitable for studying its activity on neurotransmitter receptors?

  • Methodological Answer : Use radioligand binding assays (e.g., [³H]-spiperone for dopamine D2 receptors) in HEK293 cells transfected with human receptors. For functional activity, measure cAMP accumulation (Gi-coupled receptors) or calcium flux (Gq-coupled) via FRET-based biosensors. Compare IC₅₀ values against reference antagonists (e.g., haloperidol) to assess potency .

Q. How can conflicting pharmacokinetic data from preclinical studies be resolved?

  • Methodological Answer : Discrepancies in bioavailability or metabolic stability often stem from species-specific cytochrome P450 (CYP) activity. Conduct parallel studies in human and rat liver microsomes (0.5 mg/mL protein, NADPH regeneration system) to quantify intrinsic clearance. Validate findings with in vivo PK/PD modeling (e.g., non-compartmental analysis in Sprague-Dawley rats) under standardized dosing (10 mg/kg IV/PO) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3S)-1-phenylpyrrolidin-3-amine dihydrochloride
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(3S)-1-phenylpyrrolidin-3-amine dihydrochloride

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